4-(12-ethyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid
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Overview
Description
4-(5-ethyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex organic compound that belongs to the class of fused heterocycles. This compound is characterized by its unique structure, which includes a furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin ring system. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including kinase inhibition and antibacterial properties .
Preparation Methods
The synthesis of 4-(5-ethyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of carbohydrazide with triethyl orthoesters, followed by acetylation and thionation steps. The final cyclization step with hydrazine yields the desired triazine derivative . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin ring system can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Scientific Research Applications
4-(5-ethyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer therapy.
Medicine: Its antibacterial properties are being explored for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other fused heterocycles like pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example, avapritinib and remdesivir are notable pyrrolo[2,1-f][1,2,4]triazine-containing drugs with distinct therapeutic applications .
Properties
IUPAC Name |
4-(12-ethyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-12-15-16(6-3-4-13(18)19)14(20)10-8-11-9(17(10)12)5-7-21-11/h5,7-8H,2-4,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFGBDJZEPNRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C2=CC3=C(N21)C=CO3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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